molecular formula C18H23N3O B5667972 1-(4-methoxy-3-methylbenzyl)-4-(2-pyridinyl)piperazine CAS No. 331856-27-0

1-(4-methoxy-3-methylbenzyl)-4-(2-pyridinyl)piperazine

Cat. No. B5667972
CAS RN: 331856-27-0
M. Wt: 297.4 g/mol
InChI Key: UFVUZDYUIQTGKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-methoxy-3-methylbenzyl)-4-(2-pyridinyl)piperazine and related compounds involves multiple steps, including reductive amination, amide hydrolysis, and N-alkylation processes. This synthesis can yield various analogs with diverse biological activities, often influenced by the structure of the triazaalkane linker or the substituted aryl moiety (Mokrov et al., 2019; Wu Feng, 2011).

Molecular Structure Analysis

The molecular structure of 1-(4-methoxy-3-methylbenzyl)-4-(2-pyridinyl)piperazine is characterized by the presence of a piperazine ring substituted with a methoxybenzyl and a pyridinyl group. The structure-affinity relationships and crystallographic analysis reveal how alterations in the molecular framework impact biological activity and intermolecular interactions (Chinthal et al., 2021).

Chemical Reactions and Properties

This compound and its derivatives undergo various chemical reactions, including O-demethylation, N-dealkylation, and hydroxylation, which significantly impact their pharmacological profiles. These reactions are crucial for understanding the compound's metabolism and its interactions within biological systems (Kawashima et al., 1991).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are determined by the compound's molecular framework and substituents. These properties are critical for assessing the compound's stability, formulation potential, and application in various environments (Xue Si-jia, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, binding affinity, and receptor interaction, are influenced by the compound's functional groups and molecular geometry. Studies reveal how modifications in the chemical structure affect its interaction with biological targets, such as enzymes or receptors (Perrone et al., 2000).

properties

IUPAC Name

1-[(4-methoxy-3-methylphenyl)methyl]-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-15-13-16(6-7-17(15)22-2)14-20-9-11-21(12-10-20)18-5-3-4-8-19-18/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVUZDYUIQTGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101177233
Record name 1-[(4-Methoxy-3-methylphenyl)methyl]-4-(2-pyridinyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

331856-27-0
Record name 1-[(4-Methoxy-3-methylphenyl)methyl]-4-(2-pyridinyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331856-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Methoxy-3-methylphenyl)methyl]-4-(2-pyridinyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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